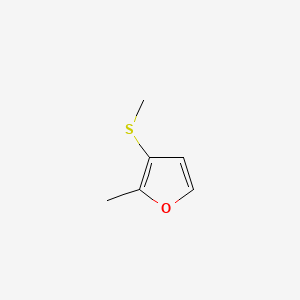

2-Methyl-3-(methylthio)furan

描述

2-Methyl-3-(methylthio)furan is an organic compound with the molecular formula C6H8OS. It is a derivative of furan, characterized by the presence of a methyl group and a methylthio group attached to the furan ring. This compound is known for its distinctive sulfurous odor and is found naturally in cooked beef and tea .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-3-(methylthio)furan can be synthesized from 3-Pentyn-2-ol and 5,5-diethoxy compounds. The synthesis involves a series of reactions, including the formation of intermediate compounds, which are then converted into the final product .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced chemical processes and equipment to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions: 2-Methyl-3-(methylthio)furan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can replace the methylthio group under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted furans .

科学研究应用

Flavoring Agent

2-Methyl-3-(methylthio)furan is primarily utilized as a flavoring agent in the food industry. Its sensory properties make it suitable for enhancing the taste of various products.

- Safety Evaluations : The European Food Safety Authority (EFSA) has assessed its safety for use in food products. The no-observed-effect level (NOEL) for this compound was determined to be 0.024 mg/kg body weight per day, indicating a substantial margin of safety when used within regulated limits .

Metabolic Studies

This compound is also recognized as a metabolite produced by Saccharomyces cerevisiae, a yeast commonly used in fermentation processes. Its role in yeast metabolism has been documented, offering insights into metabolic pathways involving sulfur compounds .

Toxicological Research

Research on the toxicity of this compound indicates that it has low toxicity levels, making it a candidate for further studies on its effects and safety as a food additive. Toxicological assessments have established that the compound does not pose significant health risks at typical exposure levels .

Data Table: NOEL and Safety Margins

| Compound | NOEL (mg/kg bw/day) | Margin of Safety |

|---|---|---|

| This compound | 0.024 | >10,000 |

| 2-Methyl-5-(methylthio)furan | 0.021 | >10,000 |

| Furfuryl mercaptan | 3.0 | >1,000 |

| Bis(2-methyl-3-furyl) disulfide | 0.45 | >10,000 |

Table 1: Summary of NOEL and safety margins for selected sulfur-substituted furan derivatives used as flavoring agents .

Case Study 1: Flavoring Applications

In a study evaluating various furan derivatives for their flavoring properties, this compound was highlighted for its unique aroma profile that enhances savory foods. It was found to be effective at low concentrations, making it economically viable for food manufacturers .

Case Study 2: Metabolic Pathways in Yeast

Research involving Saccharomyces cerevisiae demonstrated that the presence of this compound influences the metabolic pathways related to sulfur metabolism. This has implications for understanding yeast fermentation processes and optimizing flavor production in brewing and baking industries .

作用机制

The mechanism by which 2-Methyl-3-(methylthio)furan exerts its effects involves interactions with various molecular targets and pathways. The compound’s sulfur-containing group plays a crucial role in its reactivity and interactions with biological molecules. Detailed studies are required to fully elucidate these mechanisms .

相似化合物的比较

2-Methyl-3-furanthiol: Similar in structure but with a thiol group instead of a methylthio group.

3-Furanthiol, 2-methyl-: Another related compound with a different substitution pattern.

Uniqueness: 2-Methyl-3-(methylthio)furan is unique due to its specific combination of a methyl and a methylthio group on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in flavor and fragrance industries .

生物活性

2-Methyl-3-(methylthio)furan is an organic compound with the molecular formula C6H8OS. It is a derivative of furan, characterized by the presence of a methyl group and a methylthio group attached to the furan ring. This compound is notable for its distinctive sulfurous odor, commonly found in cooked beef and tea, and has garnered attention for its potential biological activities.

The unique structure of this compound contributes to its biological activity. The presence of the sulfur-containing group enhances its reactivity, allowing it to interact with various biological molecules. Although detailed studies are still required to fully elucidate these mechanisms, preliminary findings suggest that it may influence biochemical pathways related to flavor perception and possibly therapeutic applications.

Research Findings

-

Flavor Compound in Food:

- This compound is primarily formed during the cooking of meat, particularly beef. It originates from reactions involving sulfur-containing amino acids and thiamine, highlighting its importance in food chemistry.

- Studies indicate that ribose plays a crucial role as a precursor in the formation of this compound during the Maillard reaction, where it contributes carbon skeletons to the final product.

- Potential Therapeutic Properties:

-

Biotechnological Production:

- Biotechnological methods have been developed to produce this compound, particularly through submerged cultures of certain mushroom species like Laetiporus montanus, which can generate this compound when supplemented with thiamine hydrochloride and ascorbic acid.

Case Study 1: Flavor Profile Analysis

A study conducted on the aroma extract dilution analysis of beef-like flavors found that this compound contributes significantly to the flavor profile of meat products. The research highlighted its role in enhancing savory notes, making it a valuable compound in flavoring applications .

Case Study 2: Enzymatic Hydrolysis

Research on enzymatic hydrolyzed soybean protein revealed that several sulfur-containing furans, including this compound, are produced during processing. These compounds were shown to enhance the overall flavor profile, indicating their potential use in plant-based meat substitutes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Furan derivative | Flavor enhancement | Sulfurous odor; found in cooked meat |

| 2-Methyl-3-furanthiol | Furan derivative | Antioxidant properties | Contains thiol group; more reactive |

| 3-Furanthiol, 2-methyl- | Furan derivative | Antimicrobial properties | Different substitution pattern; less studied |

属性

IUPAC Name |

2-methyl-3-methylsulfanylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVAOEIMSKZGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212237 | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; meaty aroma | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.064-1.071 (20°) | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63012-97-5 | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63012-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063012975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan, 2-methyl-3-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(METHYLTHIO)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M46N02LDL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 2-Methyl-3-(methylthio)furan in food?

A: this compound is primarily formed during the cooking of meat, particularly beef. [] Research indicates that it originates from reactions involving precursors present in the meat, such as sulfur-containing amino acids and thiamine. [] Interestingly, this compound can also be produced through biotechnological means. For example, submerged cultures of certain mushroom species, like Laetiporus montanus, can generate this compound, particularly when supplemented with thiamine hydrochloride and ascorbic acid. [] This finding highlights the potential for producing meat-like flavors without relying solely on animal-based sources.

Q2: How does the water content of meat affect this compound formation?

A: The water content, or water activity (aw), of meat significantly impacts the generation of aroma compounds, including this compound. Research shows that cooked ground beef with reduced water content (17% and 58%) exhibited a less meaty aroma profile compared to untreated beef. [] While the study didn't observe a peak in volatile production at a specific water activity, as seen in model meat flavor systems, it highlighted the role of moisture in influencing the overall aroma profile of cooked meat.

Q3: Are there other compounds besides this compound that contribute to the "meaty" aroma?

A: Yes, while this compound plays a crucial role, it's not the sole contributor to the complex "meaty" aroma. Studies have identified several other important compounds, including 3-methylcyclopentanone, cyclopent-2-enones, and cyclohex-2-enones. [, ] These compounds, alongside this compound, work together to create the multifaceted sensory experience we associate with cooked meat.

Q4: Can the formation of this compound be manipulated to enhance meat flavor?

A: Research suggests that manipulating the precursors involved in the Maillard reaction can influence the production of meat-like flavors. For instance, enriching yeast extract with glutathione and reacting it with cysteine and ribose under optimized conditions leads to the formation of a spectrum of meaty aroma compounds, including this compound. [] This approach demonstrates the potential of utilizing specific precursors and controlling reaction conditions to tailor flavor profiles in food products.

Q5: What is the role of ribose in the formation of this compound?

A: Ribose, a five-carbon sugar, plays a crucial role as a precursor in the formation of this compound during the Maillard reaction. Isotope labeling studies have demonstrated that the methylfuran moiety of this compound originates from ribose, while the methylthio carbon atoms are derived from both ribose and cysteine. [] This finding suggests a direct incorporation of ribose's carbon skeleton into the structure of this compound. Furthermore, a novel reaction pathway has been proposed involving the 1,4-dideoxyosone of ribose as an intermediate, providing further insights into the complex mechanisms underlying this compound formation. []

Q6: Are there any plant-based alternatives that can produce this compound for vegan meat substitutes?

A: Yes, research has shown that certain mushroom species, specifically those belonging to the Laetiporus genus, can produce this compound when grown in submerged cultures. [] Supplementing these cultures with thiamine hydrochloride, a precursor of this compound, further enhances its production. [] This discovery opens up promising avenues for developing plant-based meat alternatives with authentic meaty flavors, catering to the growing vegan and vegetarian consumer base.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。